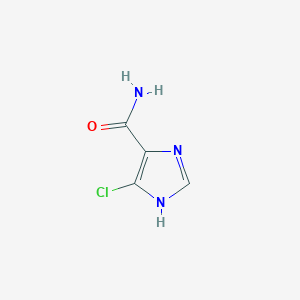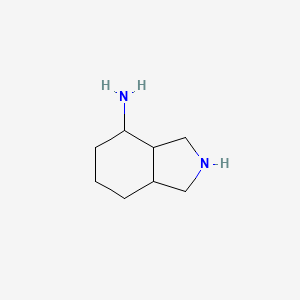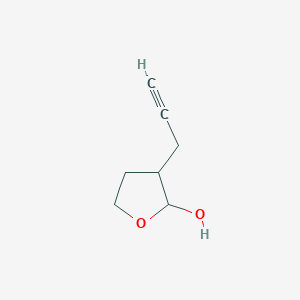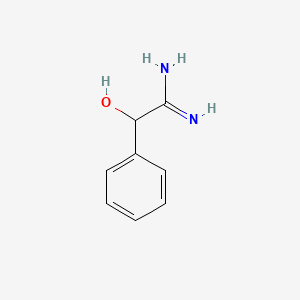
2-(Pyrrolidin-1-yl)ethanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pyrrolidin-1-yl)ethanamine hydrochloride: is a chemical compound that features a pyrrolidine ring attached to an ethanamine chain, with a hydrochloride salt. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the pyrrolidine ring, a five-membered nitrogen-containing heterocycle, imparts unique chemical properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyrrolidin-1-yl)ethanamine hydrochloride typically involves the reaction of pyrrolidine with ethylene oxide or ethylene chlorohydrin under controlled conditions. The reaction proceeds as follows:
-
Reaction with Ethylene Oxide:
Reactants: Pyrrolidine and ethylene oxide.
Conditions: The reaction is carried out in an inert atmosphere, typically under nitrogen, at elevated temperatures (around 100-150°C).
Product: 2-(Pyrrolidin-1-yl)ethanamine.
-
Reaction with Ethylene Chlorohydrin:
Reactants: Pyrrolidine and ethylene chlorohydrin.
Conditions: The reaction is conducted in the presence of a base such as sodium hydroxide or potassium carbonate, at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The final product is obtained by reacting the free base (2-(Pyrrolidin-1-yl)ethanamine) with hydrochloric acid to form the hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions: 2-(Pyrrolidin-1-yl)ethanamine hydrochloride undergoes various chemical reactions, including:
-
Oxidation:
Reagents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Conditions: Typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Products: Oxidation of the amine group can lead to the formation of corresponding nitriles or amides.
-
Reduction:
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Conducted in anhydrous solvents under inert atmosphere.
Products: Reduction can convert the amine group to an alkylamine.
-
Substitution:
Reagents: Alkyl halides or acyl halides.
Conditions: Typically performed in the presence of a base such as triethylamine.
Products: Substitution reactions can introduce various functional groups onto the ethanamine chain.
Scientific Research Applications
2-(Pyrrolidin-1-yl)ethanamine hydrochloride has several applications in scientific research:
-
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the preparation of heterocyclic compounds and pharmaceuticals.
-
Biology:
- Investigated for its potential role as a ligand in receptor studies.
- Studied for its interactions with biological macromolecules.
-
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of drugs targeting the central nervous system.
- Evaluated for its pharmacological properties and potential as a drug candidate.
-
Industry:
- Utilized in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(Pyrrolidin-1-yl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and selectivity. The ethanamine chain may also play a role in modulating the compound’s activity by interacting with different functional groups on the target molecule.
Comparison with Similar Compounds
2-(Pyrrolidin-1-yl)ethanol: Similar structure but with a hydroxyl group instead of an amine.
2-(Pyrrolidin-1-yl)acetic acid: Contains a carboxylic acid group instead of an amine.
2-(Pyrrolidin-1-yl)propanamine: Similar structure with an additional methyl group on the ethanamine chain.
Uniqueness: 2-(Pyrrolidin-1-yl)ethanamine hydrochloride is unique due to its specific combination of the pyrrolidine ring and ethanamine chain, which imparts distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in research and industry.
Properties
Molecular Formula |
C6H15ClN2 |
|---|---|
Molecular Weight |
150.65 g/mol |
IUPAC Name |
2-pyrrolidin-1-ylethanamine;hydrochloride |
InChI |
InChI=1S/C6H14N2.ClH/c7-3-6-8-4-1-2-5-8;/h1-7H2;1H |
InChI Key |
PWRSGIITLGNSCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[1,2,4]Triazolo[4,3-a]pyrazine-3-carbaldehyde](/img/structure/B11923699.png)
![[1,2,4]Triazolo[4,3-a]pyrazin-6-amine](/img/structure/B11923701.png)

![5H-Pyrrolo[3,4-d]pyrimidine-5,7(6H)-dione](/img/structure/B11923710.png)
![1,2-Dimethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B11923712.png)

![1-Oxaspiro[4.4]non-6-en-2-one](/img/structure/B11923730.png)
![1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one](/img/structure/B11923749.png)


![Imidazo[1,5-a]pyridin-7-amine](/img/structure/B11923768.png)

